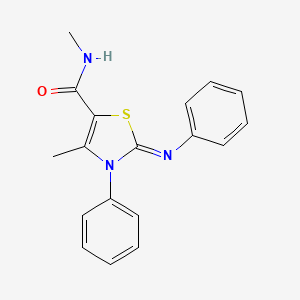![molecular formula C15H13ClF3NO2S B6642801 3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B6642801.png)
3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the sulfonamide class of compounds and has been found to have numerous biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide is not well understood. However, it has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and cytochrome P450. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide has several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, it has been found to inhibit the activity of cytochrome P450, which is an enzyme that plays a critical role in the metabolism of drugs and other foreign substances in the body. Furthermore, this compound has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide in lab experiments is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound has potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research and development of 3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can produce this compound in larger quantities. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, this compound has potential applications in the field of materials science, and further research is needed to explore its potential in this field.
Métodos De Síntesis
The synthesis of 3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide is a complex process that involves several steps. The first step involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium sulfonate to form the corresponding sulfonate ester. The second step involves the reaction of the sulfonate ester with N-methyl-N-chloroamine to form the desired compound. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide has several potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, this compound has been found to have potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
3-chloro-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c1-20(23(21,22)14-7-3-6-13(16)9-14)10-11-4-2-5-12(8-11)15(17,18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHMNTSXJPXKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(F)(F)F)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]-(3-hydroxynaphthalen-2-yl)methanone](/img/structure/B6642720.png)
![N-[5-(1,3-benzothiazol-2-yl)pyridin-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6642729.png)

![Methyl 5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B6642741.png)

![2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B6642744.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylpropanamide](/img/structure/B6642751.png)
![2-(2,4-dichlorophenoxy)-N-[(4-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B6642758.png)
![3'-[(3-methylquinoxalin-2-yl)methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B6642766.png)
![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B6642771.png)
![1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[[5-(2-phenylpropyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B6642774.png)
![2-[1-(1H-benzimidazol-2-yl)ethylsulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6642811.png)
![4-[(2-Chlorophenoxy)methyl]-2-phenyl-1,3-oxazole](/img/structure/B6642816.png)
![(3,5-Ditert-butyl-4-hydroxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6642824.png)